molecular formula C20H20FN3 B5820086 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline

7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline

Cat. No. B5820086
M. Wt: 321.4 g/mol
InChI Key: QRZIJVMPAZFDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline, also known as FMPPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of quinoline derivatives and has been found to possess several interesting properties that make it an attractive candidate for various applications.

Mechanism of Action

The exact mechanism of action of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed that the compound exerts its effects by interacting with specific receptors in the body. These receptors are involved in various cellular processes, including cell growth and division, and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. Additionally, 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and division.

Advantages and Limitations for Lab Experiments

7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages when used in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its properties are well known. However, there are also some limitations to its use. For example, 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not very soluble in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for the study of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of interest is in the development of new anti-cancer drugs based on the compound. Additionally, 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline may have potential applications in other areas of research, such as neuroscience and immunology. Further studies are needed to fully understand the potential of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline and its derivatives in various fields of research.

Synthesis Methods

The synthesis of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be achieved through a multi-step reaction process. The first step involves the preparation of 7-fluoro-4-methylquinoline, which is then subjected to a series of reactions to obtain the final product. The synthesis of 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been extensively studied, and several methods have been developed to optimize the yield and purity of the compound.

Scientific Research Applications

7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to have several potential applications in scientific research. One of the major areas of interest is in the field of pharmacology, where it has been studied for its potential use as a drug target. 7-fluoro-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has been found to exhibit significant activity against various types of cancer cells, making it a promising candidate for the development of anti-cancer drugs.

properties

IUPAC Name

7-fluoro-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3/c1-15-13-20(22-19-14-16(21)7-8-18(15)19)24-11-9-23(10-12-24)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZIJVMPAZFDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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